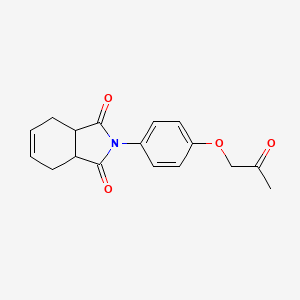

3a,4,7,7a-Tetrahydro-2-((2-oxopropoxy)phenyl)-1H-isoindole-1,3(2H)-dione

Description

3a,4,7,7a-Tetrahydro-2-((2-oxopropoxy)phenyl)-1H-isoindole-1,3(2H)-dione is a substituted isoindole-1,3-dione derivative characterized by a tetrahydroisoindole core fused with a bicyclic system and a functionalized phenyl group. The compound’s structure includes a 2-oxopropoxy substituent attached to the phenyl ring, which distinguishes it from simpler isoindole derivatives.

Key structural features include:

- Core: A partially hydrogenated isoindole-1,3-dione ring system (3a,4,7,7a-tetrahydro configuration).

- Substituent: A phenyl group modified with a 2-oxopropoxy (-OCH₂COCH₃) side chain.

Properties

CAS No. |

54393-00-9 |

|---|---|

Molecular Formula |

C17H17NO4 |

Molecular Weight |

299.32 g/mol |

IUPAC Name |

2-[4-(2-oxopropoxy)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

InChI |

InChI=1S/C17H17NO4/c1-11(19)10-22-13-8-6-12(7-9-13)18-16(20)14-4-2-3-5-15(14)17(18)21/h2-3,6-9,14-15H,4-5,10H2,1H3 |

InChI Key |

BCOUFUHXZGGFJB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)COC1=CC=C(C=C1)N2C(=O)C3CC=CCC3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4,7,7a-Tetrahydro-2-((2-oxopropoxy)phenyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

Formation of Isoindole Core: This can be achieved through cyclization reactions involving suitable precursors.

Introduction of Substituents: The phenyl and oxopropoxy groups can be introduced through substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This can include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

Purification Techniques: Employing techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The isoindole core and ketone groups render the compound susceptible to oxidation. Key pathways include:

-

Epoxidation : The tetrahydroisoindole’s double bond reacts with peracids (e.g., m-CPBA) to form epoxidized derivatives .

-

Ketone Oxidation : The 2-oxopropoxy side chain may undergo further oxidation to carboxylic acids using strong oxidants like KMnO₄ or CrO₃ under acidic conditions .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Epoxidation | m-CPBA, CH₂Cl₂, 0–25°C | Epoxy-isoindole derivatives |

| Side-Chain Oxidation | KMnO₄, H₂SO₄, Δ | Carboxylic acid-functionalized product |

Reduction Reactions

Selective reduction of the isoindole’s unsaturated bonds or ketone groups is achievable:

-

Core Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the tetrahydroisoindole’s double bonds, yielding a fully saturated isoindoline structure .

-

Ketone Reduction : NaBH₄ or LiAlH₄ reduces the 2-oxopropoxy ketone to a secondary alcohol .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Hydrogenation | H₂ (1 atm), Pd/C, EtOH | Saturated isoindoline derivative |

| Ketone Reduction | NaBH₄, MeOH, 0°C | 2-Hydroxypropoxy-substituted analog |

Substitution Reactions

The electron-deficient isoindole core and aryl ether moiety participate in nucleophilic/electrophilic substitutions:

-

Aromatic Electrophilic Substitution : Nitration or halogenation at the phenyl ring’s para position (e.g., HNO₃/H₂SO₄ for nitro derivatives) .

-

Ether Cleavage : HI or BBr₃ cleaves the propoxy ether bond, releasing phenol and acetone derivatives .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitro-phenyl-substituted derivative |

| Ether Cleavage | BBr₃, CH₂Cl₂, −78°C | Phenol and acetone byproducts |

Ring-Opening Metathesis Polymerization (ROMP)

The compound’s norbornene-like structure enables participation in ROMP using Grubbs catalysts (e.g., RuCl₂(PCy₃)₂CHPh), forming polymers with tailored functional groups . This reaction is critical for creating hybrid organic-inorganic materials.

| Catalyst | Conditions | Polymer Properties |

|---|---|---|

| Grubbs 2nd Generation | CH₂Cl₂, 25°C, N₂ atmosphere | High molecular weight (Đ = 1.2–1.5) |

Cross-Coupling Reactions

The phenyl group facilitates palladium-catalyzed couplings (Suzuki, Heck) for introducing aryl/alkenyl groups. For example:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, Δ | Biaryl-functionalized derivative |

Cycloaddition Reactions

The isoindole’s diene component engages in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming six-membered adducts .

| Dienophile | Conditions | Adduct Structure |

|---|---|---|

| Maleic Anhydride | Toluene, 80°C, 12h | Bicyclic lactam product |

Scientific Research Applications

The compound features a unique isoindole core with substituents that contribute to its reactivity and functionality. The presence of the 2-oxopropoxy group enhances its solubility and interaction with biological targets.

Organic Synthesis

3a,4,7,7a-Tetrahydro-2-((2-oxopropoxy)phenyl)-1H-isoindole-1,3(2H)-dione serves as a valuable building block in organic synthesis. Its structure allows for various modifications through chemical reactions such as:

- Oxidation : Converting to corresponding oxides using oxidizing agents.

- Reduction : Producing alcohols or amines through reduction processes.

- Substitution Reactions : Introducing different substituents via nucleophilic or electrophilic substitution.

These reactions are critical for developing new compounds with desired properties for further research and application in pharmaceuticals and materials science.

Pharmaceutical Applications

Research has indicated that compounds similar to this compound may exhibit pharmacological properties. Studies have explored its potential effects on various biological pathways:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could bind to cellular receptors, influencing signaling pathways related to diseases such as cancer or neurological disorders.

Materials Science

The compound is also being investigated for its role in the development of advanced materials. Its unique chemical structure allows it to be incorporated into polymers and other materials, potentially enhancing their mechanical and thermal properties.

Case Study 1: Pharmacological Evaluation

In a study examining the pharmacological activities of isoindole derivatives, researchers synthesized a series of compounds based on the isoindole framework. The study found that certain derivatives exhibited significant inhibitory effects on specific enzymes linked to cancer progression. These findings suggest that this compound could be a candidate for further drug development aimed at treating malignancies.

Case Study 2: Material Development

Another research focused on incorporating isoindole derivatives into polymer matrices for enhanced durability and thermal stability. The study demonstrated that adding this compound improved the mechanical properties of the resulting materials compared to those without the compound. This application highlights its potential in industrial settings where material performance is critical.

Mechanism of Action

The mechanism of action of 3a,4,7,7a-Tetrahydro-2-((2-oxopropoxy)phenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of specific enzymes.

Receptors: Binding to cellular receptors to modulate biological pathways.

Pathways: Involvement in signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, functional, and regulatory aspects of 3a,4,7,7a-Tetrahydro-2-((2-oxopropoxy)phenyl)-1H-isoindole-1,3(2H)-dione with key analogues:

Key Findings :

Structural Impact on Function :

- The target compound’s 2-oxopropoxy-phenyl group introduces a ketone and ether linkage, which may improve solubility in polar solvents compared to chlorinated analogues like captan. This could make it more amenable to aqueous-phase reactions or biological assays .

- In contrast, captan and captafol derive their fungicidal activity from electrophilic trichloromethylthio groups, which react with thiols in microbial enzymes .

Toxicity and Regulation: Chlorinated derivatives (captan, captafol) are heavily restricted due to carcinogenicity and environmental persistence . The target compound’s lack of chlorine or sulfur-based substituents may reduce these risks.

Synthetic Utility :

- Unsubstituted or minimally substituted derivatives (e.g., cis-1,2,3,6-tetrahydrophthalimide) serve as intermediates in polymer and pharmaceutical synthesis . The target compound’s complex substituent suggests a niche application, possibly in medicinal chemistry or materials science.

Analytical Differentiation: Mass spectral data for similar compounds (e.g., m/z 177 for 3a,4,7,7a-tetrahydro-4,7-ethano derivatives ) highlight how substituents alter fragmentation patterns, aiding in structural identification.

Research and Regulatory Considerations

- Biological Activity : While captan and captafol are bioactive as pesticides, the target compound’s 2-oxopropoxy group may confer distinct interactions with biological targets, such as enzyme inhibition or receptor binding, warranting further study .

- Environmental Impact : Unlike chlorinated analogues, the target compound’s oxygenated substituent may enhance biodegradability, reducing ecological risks .

Biological Activity

3a,4,7,7a-Tetrahydro-2-((2-oxopropoxy)phenyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound belonging to the isoindole derivative class. This compound has garnered attention for its potential biological activities, which may include anticancer, anti-inflammatory, and neuroprotective effects. Understanding its biological activity is crucial for further therapeutic applications.

The compound's molecular formula is with a molecular weight of 299.32 g/mol. The structure features an isoindole core with a phenyl group and a 2-oxopropoxy substituent, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| CAS Number | 54393-00-9 |

| Molecular Formula | C17H17NO4 |

| Molecular Weight | 299.32 g/mol |

| IUPAC Name | 2-[4-(2-oxopropoxy)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : The compound might bind to cellular receptors, modulating signaling pathways that are crucial for cell survival and proliferation.

- Pathway Modulation : It could influence key signaling pathways such as apoptosis and inflammation.

Anticancer Activity

Research indicates that isoindole derivatives exhibit significant anticancer properties. A study showed that compounds similar to this compound can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a role in the inflammatory response .

Neuroprotective Properties

Preliminary studies suggest that this compound may offer neuroprotective benefits by reducing oxidative stress and preventing neuronal cell death in models of neurodegenerative diseases .

Case Studies

Several case studies have documented the biological effects of isoindole derivatives:

- Study on Anticancer Efficacy : A study demonstrated that a related isoindole derivative significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .

- Anti-inflammatory Research : Another investigation highlighted the ability of similar compounds to reduce inflammation markers in animal models of arthritis .

- Neuroprotection : Research indicated that isoindoles could protect against glutamate-induced neurotoxicity in cultured neurons, suggesting potential for treating neurodegenerative disorders .

Q & A

Basic: What are the established synthetic routes for 3a,4,7,7a-Tetrahydro-2-((2-oxopropoxy)phenyl)-1H-isoindole-1,3(2H)-dione, and what key reaction conditions must be optimized?

Methodological Answer:

The synthesis typically involves functionalizing the isoindole-dione core via nucleophilic substitution or coupling reactions. For example:

Core Preparation : Start with cis-1,2,3,6-tetrahydrophthalic anhydride, a precursor to the isoindole-dione scaffold. React with ammonia or primary amines to form the imide ring .

Side-Chain Introduction : Attach the 2-oxopropoxy-phenyl group via Mitsunobu coupling (using diethyl azodicarboxylate and triphenylphosphine) or SN2 displacement under basic conditions (e.g., K₂CO₃ in DMF).

Optimization : Control steric hindrance by using polar aprotic solvents (DMF, DMSO) at 60–80°C. Monitor reaction progress via TLC or HPLC to avoid over-substitution .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s stereochemistry and purity?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm regiochemistry and stereochemistry. For example, coupling constants in -NMR can distinguish cis/trans configurations in the tetrahydro ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ or [M–H]⁻ ions) and detects isotopic patterns indicative of chlorine substituents in analogs .

- X-ray Crystallography : Resolve absolute stereochemistry using single-crystal diffraction. Refine structures with SHELXL (e.g., anisotropic displacement parameters, R-factor < 5%) .

Advanced: How can researchers resolve contradictions in reported bioactivity data across different studies?

Methodological Answer:

Control Experimental Variables :

- Purity : Verify compound purity via HPLC (>98%) and elemental analysis. Impurities from synthetic byproducts (e.g., unreacted anhydride) can skew bioassays .

- Solvent Effects : Use consistent solvents (e.g., DMSO for stock solutions) to avoid aggregation artifacts.

Validate Assay Conditions :

- Compare enzymatic assays (e.g., Lineweaver-Burk plots for IC₅₀ determination) under standardized pH and temperature .

- Replicate conflicting studies with identical cell lines (e.g., HepG2 vs. HEK293 may show divergent toxicity profiles) .

Advanced: What computational approaches are recommended for modeling the compound’s interactions with biological targets?

Methodological Answer:

Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., fungal cytochrome P450 targets). Parameterize the ligand with B3LYP/6-31G* DFT-optimized geometries .

Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) with AMBER or GROMACS. Analyze RMSD and hydrogen-bond persistence over 100-ns trajectories.

QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and electrostatic potential maps .

Regulatory Consideration: How might the regulatory status of structurally related compounds impact research on this derivative?

Methodological Answer:

- Precedent Analysis : Analogous compounds (e.g., Captan, banned under the Rotterdam Convention for carcinogenicity) suggest stringent safety protocols. Researchers must:

Advanced: What are best practices for crystallographic analysis of this compound using SHELXTL?

Methodological Answer:

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion. Ensure θmax > 25° for high-resolution data .

Structure Solution :

- Employ SHELXD for direct methods to locate heavy atoms.

- Refine with SHELXL using full-matrix least-squares on F². Apply TWIN/BASF commands if twinning is detected .

Validation : Check CIF files with PLATON/CHECKCIF for ADPs, missed symmetry, and solvent masking. Target R1 < 0.05 and wR2 < 0.15 .

Toxicity Studies: How should researchers design in vivo studies to assess this compound’s carcinogenic potential?

Methodological Answer:

Model Selection : Use rodent models (e.g., Sprague-Dawley rats) per IARC protocols. Dose via oral gavage (5–500 mg/kg/day) over 24 months .

Endpoint Analysis :

- Histopathology: Screen liver, kidney, and lung tissues for neoplasia.

- Biomarkers: Measure 8-OHdG (oxidative DNA damage) and serum ALT/AST (hepatotoxicity).

Statistical Power : Apply Kaplan-Meier survival analysis and Cox proportional hazards models to correlate dose with tumor incidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.